Hepps

描述

准备方法

合成路线和反应条件

EPPS 可通过 1-(2-羟乙基)哌嗪与 1,3-丙烷磺内酯反应合成。 反应通常在水性介质中于受控温度下进行,以确保形成所需产物 . 该反应可以表示如下:

1-(2-羟乙基)哌嗪+1,3-丙烷磺内酯→EPPS

工业生产方法

EPPS 的工业生产涉及类似的合成路线,但规模更大。 该工艺包括通过结晶或其他分离技术纯化产物,以实现研究和工业应用所需的高纯度水平 .

化学反应分析

反应类型

EPPS 主要经历取代反应,因为存在诸如羟乙基和磺酸基团等反应性官能团 . 它还可以由于其两性离子性质而参与氢键形成 .

常见试剂和条件

取代反应: EPPS 可在温和条件下与各种亲电试剂反应,形成取代衍生物。

形成的主要产物

EPPS 反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生各种取代哌嗪衍生物 .

科学研究应用

Biochemical Research

HEPPS is predominantly used in biochemical research due to its effective buffering capacity in the physiological pH range (approximately 7.3 to 8.7). Its pKa value of 8.0 at 25°C makes it particularly suitable for experiments involving enzymes and proteins that require stable pH conditions.

Key Applications:

- Cell Culture: this compound is commonly incorporated into cell culture media to ensure optimal growth conditions for various cell types. It helps maintain a consistent pH, crucial for cell viability and metabolic activity .

- Enzyme Kinetics: Used in enzyme kinetics studies, this compound allows researchers to accurately measure enzymatic activity by providing a stable environment that minimizes pH fluctuations .

- Molecular Biology Techniques: this compound is utilized in various molecular biology procedures, including PCR (polymerase chain reaction), nucleic acid purification, and protein analysis via SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis) due to its compatibility with biological systems .

Medical Research

Recent studies have highlighted the potential of this compound in medical research, particularly concerning neurodegenerative diseases such as Alzheimer's.

Case Studies:

- A study demonstrated that this compound could dissociate amyloid beta oligomers in plasma samples from Alzheimer's patients, enabling earlier diagnosis through blood tests .

- In animal models, this compound treatment led to the disaggregation of amyloid beta plaques, suggesting its potential therapeutic role in reversing symptoms associated with Alzheimer's disease .

Nanomaterials Synthesis

This compound plays a significant role in the synthesis of nanomaterials, particularly metal nanoparticles.

Applications:

- Stabilizing Agent: this compound serves as a stabilizer during the synthesis of gold, silver, and platinum nanoparticles, preventing aggregation and ensuring uniform particle size .

- Hydrolysis Complexation: It has been employed in the hydrolysis complexation of neptunium(IV), facilitating stable complex formation essential for nuclear waste management .

Cosmetic Formulations

In the cosmetic industry, this compound is recognized for its multifunctional properties.

Functional Roles:

- pH Balancer: this compound is used to balance acidic components in cosmetic formulations, enhancing product stability and efficacy.

- Active Ingredient Enhancer: It promotes the transdermal absorption of active ingredients, improving the overall performance of cosmetic products .

Wound Healing Applications

This compound has been explored for its potential use in wound healing products.

Innovative Uses:

- Recent patents indicate that this compound can be incorporated into wound dressings or artificial skin to maintain an optimal pH environment conducive to healing processes .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biochemical Research | Cell culture media, enzyme kinetics | Maintains stable pH for accurate results |

| Medical Research | Alzheimer's diagnosis and treatment | Potentially reverses amyloid beta plaque effects |

| Nanomaterials Synthesis | Stabilizing agent for nanoparticles | Prevents aggregation, ensures uniformity |

| Cosmetic Formulations | pH balancing, enhancing ingredient absorption | Improves product stability and efficacy |

| Wound Healing Applications | Incorporation into dressings | Supports optimal healing conditions |

作用机制

EPPS 主要通过其维持稳定 pH 环境的能力发挥作用。这对各种酶促反应和蛋白质研究至关重要。 EPPS 的缓冲作用归因于其两性离子性质,这使其能够与溶液中的酸性和碱性物质相互作用 . 在阿尔茨海默病研究中,EPPS 已被证明可以解离淀粉样蛋白β寡聚体,有可能逆转一些症状 .

相似化合物的比较

EPPS 是 Good 缓冲液中的一类化合物,这些化合物旨在维持生物学和生物化学研究中的稳定 pH 环境。类似的化合物包括:

HEPES (4-(2-羟乙基)-1-哌嗪乙烷磺酸): 与 EPPS 类似,但磺酸基团不同。

PIPES (1,4-哌嗪二乙烷磺酸): 另一个 Good 缓冲液,但 pH 范围不同。

MES (2-(N-吗啉代)乙烷磺酸): Good 缓冲液,但 pH 范围低于 EPPS

生物活性

Hepps, or N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid), is a buffering agent widely used in biological and biochemical applications. Its primary function is to maintain a stable pH in various experimental conditions, particularly within the physiological pH range of 7.3 to 8.7 . This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is a zwitterionic buffer, which means it can effectively stabilize pH levels without significantly affecting the ionic strength of the solution. This property makes it particularly useful in biological systems where enzyme activity and cellular functions are highly sensitive to pH fluctuations.

2. Biological Applications

This compound has been employed in various biological contexts, including:

- Cell Culture : Used to maintain optimal pH levels for cell growth and function.

- Protein Purification : Acts as a buffering agent during chromatographic techniques.

- Enzyme Reactions : Provides a stable environment for enzymatic assays.

The buffering capacity of this compound arises from its ability to donate and accept protons (H⁺ ions) in response to changes in pH. This property is crucial in maintaining homeostasis in biological systems. The dissociation constant (pKa) of this compound is approximately 7.5, making it suitable for applications near physiological pH .

4. Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological settings:

4.1 Antimicrobial Properties

A study on TroHepc2-22, a derived peptide related to hepcidin (which shares structural similarities with this compound), demonstrated significant antimicrobial activity against Vibrio harveyi. The research indicated that TroHepc2-22 could reduce bacterial loads significantly in infected tissues, suggesting potential applications for hepcidin-related compounds as alternatives to traditional antibiotics .

4.2 Case Studies

- Case Study 1 : In an experiment involving fish infected with Vibrio harveyi, treatment with TroHepc2-22 resulted in a decrease in bacterial loads by approximately 3.5 to 4.5 times compared to control groups at various time points post-infection .

- Case Study 2 : The immunomodulatory effects of hepcidin isoforms were observed in zebrafish models, where increased expression of inflammatory cytokines was noted following treatment with TroHepc2-22 .

5. Data Summary

The following table summarizes key findings from recent studies on this compound and related compounds:

6. Conclusion

This compound serves as an essential buffering agent in biological research, facilitating numerous applications from cell culture to enzyme assays. Its derivatives, particularly those related to hepcidin, exhibit promising antimicrobial and immunomodulatory activities, paving the way for novel therapeutic strategies against microbial infections.

Future research should focus on exploring the full potential of this compound and its derivatives in clinical settings, particularly concerning drug-resistant pathogens and immune modulation.

属性

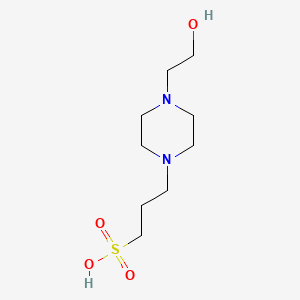

IUPAC Name |

3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4S/c12-8-7-11-5-3-10(4-6-11)2-1-9-16(13,14)15/h12H,1-9H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXMKDGYPWMGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCS(=O)(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066003 | |

| Record name | HEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-(2-Hydroxyethyl)-1-piperazinepropane sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16052-06-5 | |

| Record name | EPPS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16052-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepps | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016052065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinepropanesulfonic acid, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPPS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JN5PQW99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is HEPPS, and what is it primarily used for?

A1: this compound stands for N-(2-Hydroxyethyl)piperazine-N′-3-propanesulfonic acid. It is a zwitterionic buffer commonly used in biological and biochemical research to maintain a stable pH in experimental solutions. []

Q2: What is the pKa value of this compound, and what pH range is it suitable for?

A2: The pKa2 value of this compound is approximately 7.9 at 25°C, making it suitable for buffering solutions in the physiological pH range of 7.2 to 8.2. [, , ]

Q3: What are the advantages of using this compound over other buffers in the same pH range?

A3: this compound exhibits good chemical stability, minimal metal binding (except for copper and lead), and low light absorbance, making it suitable for various spectroscopic techniques. [, , , ]

Q4: Are there any limitations to using this compound as a buffer?

A4: this compound can complex with copper and lead, potentially interfering with experiments involving these metals. It also shows some temperature dependence of its pKa value. [, , , ]

Q5: How does this compound interact with copper and lead ions?

A5: this compound forms stable complexes with copper (Cu) and lead (Pb) ions. Stability constants for these complexes have been determined through potentiometric titrations. [, ]

Q6: Does this compound complex with other metal ions commonly used in biological experiments?

A6: Under typical experimental conditions, this compound does not significantly complex with cadmium or zinc. []

Q7: Can the interaction of this compound with copper or lead affect experimental results?

A7: Yes, the strong binding of this compound to copper and lead can influence the electrochemical behavior of these metals and potentially impact experimental results, particularly in metal speciation studies. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C9H18N2O4S, and its molecular weight is 254.33 g/mol. [, , , ]

Q9: What analytical techniques are commonly used to characterize and quantify this compound?

A11: Potentiometric titrations are widely employed to determine the pKa values and metal binding constants of this compound. Other techniques, such as NMR spectroscopy and mass spectrometry, can be used for structural characterization and purity assessment. [, , , ]

Q10: Are there any suitable alternatives to this compound for buffering in the physiological pH range?

A12: Yes, alternative zwitterionic buffers such as MOPS, MES, and HEPES can be considered, depending on the specific application and potential interactions with other experimental components. [, , ]

Q11: What is the environmental impact of this compound, and how can it be minimized?

A13: While this compound is generally considered to have low environmental toxicity, responsible disposal practices and appropriate waste management procedures should be followed to minimize any potential impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。